Thiourea,N-5-pyrimidinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea,N-5-pyrimidinyl- is a derivative of thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂. Thiourea derivatives are known for their diverse biological and chemical applications, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of Thiourea,N-5-pyrimidinyl- typically involves the reaction of 5-pyrimidinylamine with thiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Thiourea,N-5-pyrimidinyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form a variety of substituted thioureas.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include sulfinyl thioureas, sulfonyl thioureas, and various substituted thioureas .
Scientific Research Applications
Thiourea,N-5-pyrimidinyl- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Thiourea,N-5-pyrimidinyl- involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Thiourea,N-5-pyrimidinyl- is unique compared to other thiourea derivatives due to its pyrimidinyl group, which enhances its biological activity and specificity. Similar compounds include:
Thiourea: The parent compound with a simpler structure and broader range of applications.
N,N’-disubstituted thioureas: These derivatives have various substituents on the nitrogen atoms, leading to different biological activities.
Aroyl thioureas: These compounds have aromatic groups attached to the thiourea moiety, enhancing their antibacterial and antioxidant properties.
Properties
Molecular Formula |
C5H6N4S |
---|---|
Molecular Weight |
154.20 g/mol |
IUPAC Name |
pyrimidin-5-ylthiourea |
InChI |
InChI=1S/C5H6N4S/c6-5(10)9-4-1-7-3-8-2-4/h1-3H,(H3,6,9,10) |
InChI Key |
QLVNJTSNXSKYBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.